N-benzyl-N'-[(5-methylfuran-2-yl)methyl]pentanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N’-[(5-methylfuran-2-yl)methyl]pentanediamide is an organic compound characterized by the presence of a benzyl group, a furan ring, and a pentanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-[(5-methylfuran-2-yl)methyl]pentanediamide typically involves the reaction of benzylamine with 5-methylfurfural under controlled conditions. The reaction proceeds through a series of steps including condensation, reduction, and amidation. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-N’-[(5-methylfuran-2-yl)methyl]pentanediamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and amines are employed under basic conditions.
Major Products
The major products formed from these reactions include various furan derivatives, amine derivatives, and substituted benzyl compounds.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N’-[(5-methylfuran-2-yl)methyl]pentanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-benzyl-N’-[(5-methylfuran-2-yl)methyl]pentanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-benzyl-1-(5-methyl-2-furyl)but-3-en-1-amine
- N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine, hydrochloride
Uniqueness
N-benzyl-N’-[(5-methylfuran-2-yl)methyl]pentanediamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzyl group, furan ring, and pentanediamide backbone sets it apart from other similar compounds, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C18H22N2O3 |
---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
N-benzyl-N'-[(5-methylfuran-2-yl)methyl]pentanediamide |
InChI |
InChI=1S/C18H22N2O3/c1-14-10-11-16(23-14)13-20-18(22)9-5-8-17(21)19-12-15-6-3-2-4-7-15/h2-4,6-7,10-11H,5,8-9,12-13H2,1H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
DILPMTJYQADEMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)CNC(=O)CCCC(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.